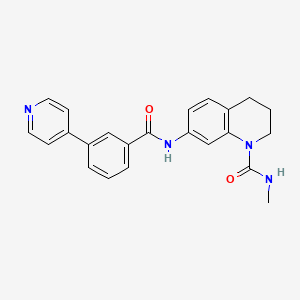

DC-CPin711

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H22N4O2 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

N-methyl-7-[(3-pyridin-4-ylbenzoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxamide |

InChI |

InChI=1S/C23H22N4O2/c1-24-23(29)27-13-3-6-17-7-8-20(15-21(17)27)26-22(28)19-5-2-4-18(14-19)16-9-11-25-12-10-16/h2,4-5,7-12,14-15H,3,6,13H2,1H3,(H,24,29)(H,26,28) |

InChI Key |

FKQOEFTVOPIHMO-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CC=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Osimertinib

Introduction

Osimertinib (marketed as Tagrisso™) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2] Developed by AstraZeneca, it is an oral, irreversible inhibitor designed to selectively target both the initial EGFR-sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[3][4] This guide provides a detailed overview of the mechanism of action of osimertinib, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that exerts its therapeutic effect by irreversibly binding to the cysteine-797 residue within the ATP-binding pocket of the EGFR kinase domain.[3][5] This covalent bond formation effectively blocks the kinase activity of EGFR, thereby inhibiting the downstream signaling pathways that drive tumor cell proliferation and survival.[5]

A key advantage of osimertinib is its selectivity for mutant forms of EGFR over the wild-type (WT) receptor.[3][5] It potently inhibits EGFR with sensitizing mutations (such as exon 19 deletions and the L858R point mutation) as well as the T790M resistance mutation.[6][7] The T790M mutation is a significant mechanism of acquired resistance to earlier-generation EGFR TKIs, and osimertinib was specifically designed to overcome this challenge.[4][6] Its lower activity against WT-EGFR is thought to contribute to a more favorable safety profile compared to less selective inhibitors.[3]

Signaling Pathway Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands like epidermal growth factor (EGF), dimerizes and autophosphorylates, initiating a cascade of intracellular signaling. Key downstream pathways include the RAS/RAF/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/AKT/mTOR pathway, which is central to cell survival and growth.

Osimertinib's inhibition of mutant EGFR phosphorylation effectively shuts down these oncogenic signaling cascades.[8] This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways for their growth and survival.

Quantitative Data

The potency of osimertinib has been quantified in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness.

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |

| PC-9 | exon 19 deletion | 23 | [9] |

| H1975 | L858R/T790M | 4.6 | [9] |

| PC-9ER | exon 19 deletion/T790M | 166 | [9] |

These values demonstrate osimertinib's potent activity against both sensitizing and T790M resistance mutations.

Experimental Protocols

The characterization of osimertinib's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

1. Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of osimertinib on EGFR kinase activity.

-

Methodology:

-

Recombinant human EGFR protein (wild-type or mutant) is incubated with a kinase buffer containing ATP and a substrate peptide.

-

Osimertinib at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or radioisotope labeling.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the osimertinib concentration.

-

2. Cell Proliferation Assay

-

Objective: To assess the effect of osimertinib on the growth of cancer cell lines.

-

Methodology:

-

NSCLC cell lines with known EGFR mutation status are seeded in 96-well plates.

-

After allowing the cells to adhere, they are treated with a range of osimertinib concentrations.

-

The cells are incubated for a period of 72 hours.

-

Cell viability is measured using a colorimetric assay (e.g., MTT or resazurin) or a luminescence-based assay (e.g., CellTiter-Glo).

-

IC50 values are determined by plotting cell viability against the log of the osimertinib concentration.

-

3. Western Blot Analysis

-

Objective: To examine the effect of osimertinib on the phosphorylation status of EGFR and its downstream signaling proteins.

-

Methodology:

-

Cancer cells are treated with osimertinib for a defined period.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

References

- 1. onclive.com [onclive.com]

- 2. Studypages - A Study of Experimental Osimertinib for Stage I-IIIA EGFR-mutant Non-small Cell Lung Cancer Before Surgery [studypages.com]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 6. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tagrissohcp.com [tagrissohcp.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of Oseltamivir (Tamiflu®): A Technical Guide

<

Abstract: Oseltamivir (marketed as Tamiflu®) is a cornerstone of antiviral therapy for influenza A and B viruses.[1] Its development represents a landmark achievement in structure-based drug design, targeting the viral neuraminidase enzyme essential for replication.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to Oseltamivir. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this critical antiviral agent.

Introduction: Targeting Influenza Neuraminidase

Influenza remains a significant global health threat, causing seasonal epidemics and occasional pandemics.[4] The virus relies on two key surface glycoproteins: hemagglutinin (HA) for cell entry and neuraminidase (NA) for the release of newly formed virus particles from infected cells.[5] By cleaving sialic acid residues on the host cell surface, NA allows progeny virions to detach and spread the infection.[6] Inhibition of the NA enzyme is a clinically validated strategy for treating influenza. Oseltamivir phosphate is an orally administered prodrug that is rapidly converted in the body to its active form, oseltamivir carboxylate, a potent and selective inhibitor of influenza NA.[2][7]

Rational Drug Design and Discovery

The discovery of Oseltamivir is a prime example of rational, structure-based drug design.[8] Researchers at Gilead Sciences utilized the X-ray crystal structure of the neuraminidase active site to design a molecule that could mimic the natural substrate, sialic acid, and bind with high affinity.[8]

The process involved identifying key interaction points within the NA active site and designing a carbocyclic scaffold that could present functional groups to optimally engage these points.[8] This computational and structural approach led to the synthesis of a series of potent inhibitors, culminating in the identification of GS 4104, which would later be named Oseltamivir.[8]

Figure 1: Workflow for the structure-based design of Oseltamivir.

Chemical Synthesis

The commercial synthesis of Oseltamivir has been a significant challenge, historically relying on (-)-shikimic acid as a starting material.[9] Shikimic acid, extracted from Chinese star anise, provides the correct stereochemistry required for the final molecule.[9][10] The synthesis is a multi-step process that requires careful control of stereocenters.

The Roche synthesis, a widely used industrial method, involves several key transformations starting from (-)-shikimic acid.[11] While numerous alternative syntheses have been developed to bypass the reliance on shikimic acid, the original route remains a benchmark for large-scale production.[9][12] A simplified overview of a synthesis route from shikimic acid is presented below.[10][13]

Figure 2: Simplified workflow for Oseltamivir synthesis from (-)-shikimic acid.

Mechanism of Action

Oseltamivir phosphate is a prodrug that is readily absorbed after oral administration and converted by hepatic esterases into its active metabolite, oseltamivir carboxylate.[1][5] Oseltamivir carboxylate is a potent and selective competitive inhibitor of the neuraminidase enzyme of influenza A and B viruses.[7][14]

The viral NA enzyme is crucial for the final stage of viral replication. It cleaves sialic acid residues from glycoproteins on the surface of the infected host cell, which allows the newly formed viral particles to be released.[6] By binding tightly to the active site of the NA enzyme, oseltamivir carboxylate prevents this cleavage. As a result, newly synthesized virions cannot detach from the host cell, leading to their aggregation at the cell surface and preventing the infection of new cells.[1]

Figure 3: Oseltamivir's inhibition of the influenza virus lifecycle.

Quantitative Data

Table 1: In Vitro Neuraminidase Inhibition

The potency of oseltamivir carboxylate is measured by its half-maximal inhibitory concentration (IC50) against the neuraminidase enzyme of various influenza strains. Lower IC50 values indicate higher potency.

| Influenza Virus Strain/Subtype | Mean IC50 (nM) | Reference |

| Influenza A/H1N1 | 0.92 - 2.2 | [15][16] |

| Influenza A/H3N2 | 0.2 - 0.9 | [15][16] |

| Influenza B | 4.19 - 60 | [5][15] |

| Oseltamivir-Resistant A/H1N1 (H275Y) | > 83 | [17][18] |

Note: IC50 values can vary based on the specific viral isolate and assay conditions.

Table 2: Pharmacokinetic Properties of Oseltamivir

Following oral administration, oseltamivir phosphate (the prodrug) is rapidly converted to oseltamivir carboxylate (the active metabolite).

| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active) | Reference |

| Oral Bioavailability | ~80% (as carboxylate) | - | [7][14] |

| Time to Peak Plasma Conc. | Not specified | 3-4 hours | [7] |

| Plasma Protein Binding | 42% | ~3% | [1][7] |

| Elimination Half-life | 1-3 hours | 6-10 hours | [1][7] |

| Primary Route of Elimination | Conversion to active metabolite | >99% Renal Excretion | [1][14] |

Table 3: Clinical Efficacy Summary (Treatment initiated within 36-48 hours)

Clinical trials have demonstrated that oseltamivir can reduce the duration and severity of influenza symptoms.

| Endpoint | Oseltamivir (75 mg BID) | Placebo | Reduction | Reference |

| Median Duration of Illness (Adults) | 81.8 - 87.4 hours | 116.5 - 124.5 hours | ~25-30% (~1.5 days) | [19][20] |

| Median Duration of Illness (Children) | - | - | ~30 hours | [21] |

| Reduction in Secondary Complications (e.g., Otitis Media) | - | - | ~34-50% | [5][21] |

Key Experimental Protocol

Fluorometric Neuraminidase Inhibition Assay

This assay is a standard method to determine the IC50 value of neuraminidase inhibitors like oseltamivir.[22] It relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[22][23] When cleaved by the neuraminidase enzyme, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.[22]

Objective: To determine the concentration of oseltamivir carboxylate required to inhibit 50% of the influenza neuraminidase enzyme activity.

Materials:

-

Influenza virus stock (of known subtype)

-

Oseltamivir carboxylate (active metabolite)[22]

-

MUNANA substrate (e.g., 300 µM)[22]

-

Assay Buffer (e.g., MES buffer with CaCl2, pH 6.5)[23]

-

Stop Solution (e.g., Ethanol and NaOH)[22]

-

96-well microplates (black, for fluorescence)

-

Fluorometer (Excitation: ~355 nm, Emission: ~460 nm)[22]

Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of oseltamivir carboxylate in assay buffer to cover a wide concentration range (e.g., from picomolar to micromolar).

-

Dilute the influenza virus stock in assay buffer to a concentration that yields a robust signal in the linear range of the assay (determined via a preliminary NA activity assay).[22]

-

Prepare the MUNANA substrate and stop solution.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume (e.g., 25 µL) of each oseltamivir carboxylate dilution to triplicate wells.

-

Include control wells:

-

Virus Control (100% Activity): Virus + Assay Buffer (no inhibitor).

-

Blank (0% Activity): Assay Buffer only (no virus or inhibitor).

-

-

Add a fixed volume (e.g., 25 µL) of the diluted virus preparation to all wells except the blanks.

-

Incubate the plate at 37°C for approximately 20-30 minutes to allow the inhibitor to bind to the enzyme.[24]

-

-

Enzymatic Reaction:

-

Measurement:

-

Terminate the reaction by adding stop solution (e.g., 100 µL) to all wells.[22]

-

Read the fluorescence intensity on a fluorometer at the specified wavelengths.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Calculate the percentage of neuraminidase inhibition for each oseltamivir concentration relative to the virus control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve. The IC50 is the concentration of inhibitor that produces 50% inhibition.

-

Conclusion

Oseltamivir is a triumph of modern drug discovery, demonstrating the power of a structure-based approach to design highly specific and effective enzyme inhibitors. Its synthesis, though complex, has been optimized for large-scale production to meet global health needs. By effectively targeting the influenza neuraminidase enzyme, Oseltamivir reduces the duration and severity of illness, playing a crucial role in the management of seasonal and pandemic influenza.[20] Ongoing research focuses on developing new generations of neuraminidase inhibitors to combat the emergence of resistant viral strains.[25]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent progress in structure-based anti-influenza drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Oseltamivir - Wikipedia [en.wikipedia.org]

- 7. mims.com [mims.com]

- 8. Discovery and development of GS 4104 (oseltamivir): an orally active influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. york.ac.uk [york.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficacy and safety of oseltamivir in treatment of acute influenza: a randomised controlled trial. Neuraminidase Inhibitor Flu Treatment Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medscape.com [medscape.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Targets of Wortmannin: A Technical Guide

Introduction

Wortmannin, a fungal steroid metabolite, has been a pivotal tool in cell biology and drug discovery for its potent and specific inhibition of key cellular signaling pathways. This technical guide provides an in-depth overview of the methodologies and data central to the identification and characterization of Wortmannin's biological targets. Primarily known as a covalent inhibitor of phosphoinositide 3-kinases (PI3Ks), its effects extend to other related enzymes, making a thorough understanding of its target profile crucial for its application in research and therapeutic development.

Core Target Identification Strategies

The identification of Wortmannin's primary targets has relied on a combination of biochemical and cell-based assays. A general workflow for such a target identification process is outlined below.

A cornerstone technique in this process is Affinity Chromatography . This method involves immobilizing Wortmannin onto a solid support to "bait" and capture its binding partners from a cell lysate. The captured proteins are then eluted and identified, typically using mass spectrometry.

Another key approach is the use of in vitro kinase assays . These assays directly measure the enzymatic activity of a purified or immunoprecipitated kinase in the presence of varying concentrations of the inhibitor. This allows for the determination of inhibitory potency, such as the IC50 value, and can confirm direct interaction with a putative target.

Primary Target: Phosphoinositide 3-Kinases (PI3Ks)

Wortmannin is a potent, irreversible inhibitor of PI3Ks. It forms a covalent bond with a conserved lysine residue (Lys-802 in p110α) within the ATP-binding site of the kinase, leading to its inactivation. This inhibition is highly potent, with IC50 values in the low nanomolar range.

The PI3K/Akt Signaling Pathway

PI3Ks are critical components of the PI3K/Akt signaling pathway, which regulates a multitude of cellular processes including cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, Wortmannin effectively blocks the downstream activation of Akt and its subsequent cellular effects.

Quantitative Inhibition Data

The inhibitory activity of Wortmannin against its primary and off-targets has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

| Target Kinase | IC50 (in vitro) | Notes |

| PI3K | ~1-5 nM | Potent and irreversible inhibition. |

| DNA-PKcs | 16 nM | A member of the PI3K-related kinase family. |

| ATM | 150 nM | A member of the PI3K-related kinase family. |

| PLK1 | 24 nM | Polo-like kinase 1. |

| PLK3 | 49 nM | Polo-like kinase 3. |

| mTOR | High concentrations | Inhibition observed at concentrations higher than for PI3K. |

| MLCK | 170 nM | Myosin light-chain kinase. |

| MAPK | High concentrations | Mitogen-activated protein kinase; inhibited at high concentrations. |

Off-Target Activities

While highly potent against PI3Ks, Wortmannin exhibits inhibitory activity against other kinases, particularly at higher concentrations. These "off-target" effects are important to consider when interpreting experimental results. Notable off-targets include members of the PI3K-related kinase (PIKK) family, such as DNA-dependent protein kinase (DNA-PKcs) and Ataxia-Telangiectasia Mutated (ATM), as well as Polo-like kinases (PLKs).

Experimental Protocols

Affinity Chromatography for Target Pull-Down

This protocol provides a general framework for identifying Wortmannin-binding proteins from a cell lysate.

Materials:

-

Wortmannin-conjugated agarose beads (or similar solid support).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., high concentration of free Wortmannin, or SDS-PAGE loading buffer).

-

Cell culture of interest.

Procedure:

-

Cell Lysis: Harvest and lyse cells to prepare a clarified protein extract.

-

Incubation: Incubate the cell lysate with the Wortmannin-conjugated beads for 2-4 hours at 4°C with gentle rotation. This allows for the specific binding of target proteins to the immobilized Wortmannin.

-

Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining. Excise unique protein bands and identify them using mass spectrometry.

In Vitro PI3K Kinase Assay

This protocol measures the direct inhibitory effect of Wortmannin on PI3K activity.

Materials:

-

Purified or immunoprecipitated PI3K.

-

Kinase buffer (containing ATP and MgCl2).

-

Lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2).

-

[γ-³²P]ATP for radioactive detection.

-

Wortmannin stock solution.

-

Thin-layer chromatography (TLC) plate.

Procedure:

-

Pre-incubation: Pre-incubate the purified PI3K enzyme with varying concentrations of Wortmannin for a short period (e.g., 10 minutes) at room temperature.

-

Kinase Reaction: Initiate the kinase reaction by adding the lipid substrate and [γ-³²P]ATP to the enzyme-inhibitor mixture.

-

Termination: Stop the reaction after a defined time (e.g., 20-30 minutes) by adding an acidic solution.

-

Lipid Extraction: Extract the lipids from the reaction mixture.

-

TLC Analysis: Separate the phosphorylated lipid product (PIP3) from the substrate (PIP2) using TLC.

-

Detection and Quantification: Visualize the radiolabeled PIP3 by autoradiography and quantify the spot intensity to determine the level of kinase inhibition at each Wortmannin concentration.

Conclusion

The biological target identification of Wortmannin serves as a paradigm for understanding the mechanism of action of small molecule inhibitors. Through a combination of affinity-based protein purification and direct enzymatic assays, phosphoinositide 3-kinases were unequivocally identified as its primary targets. The elucidation of its covalent binding mechanism and the characterization of its off-target profile have provided researchers with a powerful chemical probe to dissect the intricate PI3K signaling network and its role in health and disease. This guide provides a foundational understanding of the key experimental approaches and data that have been instrumental in this endeavor.

In Vitro Characterization of Gefitinib: A Technical Guide

Introduction

Gefitinib (marketed as Iressa) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It functions by competing with adenosine triphosphate (ATP) for its binding site on the intracellular domain of EGFR.[1][3] This inhibition prevents EGFR autophosphorylation and blocks downstream signaling cascades, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells where EGFR is overexpressed or mutated.[2][3] This guide details the core in vitro assays and methodologies used to characterize the biochemical and cellular activity of Gefitinib.

Biochemical Characterization: Kinase Inhibition

The primary biochemical activity of Gefitinib is the direct inhibition of EGFR tyrosine kinase. This is quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Data Presentation: Gefitinib Kinase Inhibition

| Target Protein/Phosphorylation Site | Cell Line Context | IC50 (nM) |

| EGFR (Tyr1173) | NR6wtEGFR cells | 37 |

| EGFR (Tyr992) | NR6wtEGFR cells | 37 |

| EGFR (Tyr1173) | NR6W cells | 26 |

| EGFR (Tyr992) | NR6W cells | 57 |

| PLC-γ Phosphorylation | NR6W cells | 27 |

| Akt Phosphorylation | Low-EGFR expressing cells | 220 |

| Data compiled from Selleck Chemicals.[4] |

Experimental Protocol: In Vitro Kinase Assay

This protocol outlines a general method for determining the IC50 of a compound against a specific kinase using an in vitro assay format.

Objective: To measure the ability of Gefitinib to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)

-

Gefitinib (serial dilutions)

-

ATP (often radiolabeled, e.g., γ-[³²P]ATP)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well plates

-

Phosphocellulose paper or other capture membrane

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare Kinase Reaction Mix: In each well of a 96-well plate, combine the recombinant EGFR kinase, the specific substrate, and the kinase reaction buffer.

-

Add Inhibitor: Add serial dilutions of Gefitinib to the wells. Include a control well with no inhibitor (vehicle control, e.g., DMSO).

-

Initiate Reaction: Start the kinase reaction by adding ATP (containing a tracer amount of γ-[³²P]ATP).[5] Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).[6][7]

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as a high concentration of EDTA or phosphoric acid.

-

Capture Substrate: Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unreacted radiolabeled ATP will not.

-

Wash: Wash the membrane multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unbound ATP.

-

Quantify Phosphorylation: Measure the amount of radioactivity incorporated into the substrate on the membrane using a scintillation counter or by exposing the membrane to a phosphor screen and imaging.

-

Data Analysis: Calculate the percentage of inhibition for each Gefitinib concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the Gefitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow Diagram: In Vitro Kinase Assay

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular Characterization: Proliferation and Viability

Cell-based assays are crucial for determining the effect of a compound on cancer cells. These assays measure parameters like metabolic activity, cell proliferation, and cytotoxicity.

Data Presentation: Gefitinib Cell Viability (IC50)

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| HCC827 | NSCLC | 0.013 | Parental, sensitive |

| PC9 | NSCLC | 0.077 | Parental, sensitive |

| A549 | NSCLC | 19.91 | Taxane-resistant |

| NCI-H1975 | NSCLC | 21.46 | Contains T790M resistance mutation |

| HT29 | Colon | 21.43 | |

| Data compiled from various sources.[4][8][9] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[10][11]

Objective: To determine the effect of Gefitinib on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCC827, A549)

-

Complete cell culture medium

-

Gefitinib (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[10]

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of Gefitinib. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) to allow the compound to take effect.[12]

-

Add MTT Reagent: After incubation, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for an additional 3-4 hours.[13][14] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilize Formazan: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

-

Measure Absorbance: Read the absorbance of the resulting purple solution using a multi-well spectrophotometer, typically at a wavelength between 550 and 600 nm.[10]

-

Data Analysis: Calculate the percentage of cell viability for each Gefitinib concentration relative to the vehicle control. Plot the percent viability against the logarithm of the Gefitinib concentration and fit the data to determine the IC50 value.

Workflow Diagram: MTT Cell Viability Assay

Caption: Workflow for a standard MTT cell viability and cytotoxicity assay.

Mechanism of Action: Signaling Pathway Analysis

Gefitinib exerts its effect by inhibiting the EGFR signaling pathway. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, which activates downstream cascades like the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[15][16] Gefitinib blocks this initial phosphorylation step.

Experimental Protocol: Western Blot for Phospho-Protein Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following drug treatment.

Objective: To confirm that Gefitinib inhibits the phosphorylation of EGFR and its downstream targets (e.g., AKT, ERK) in cancer cells.

Materials:

-

Cell line of interest (e.g., A431, which overexpresses EGFR)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Gefitinib

-

EGF (Epidermal Growth Factor) ligand

-

SDS-PAGE gels and electrophoresis apparatus

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or milk in TBST)

-

Primary antibodies (e.g., anti-pEGFR, anti-total EGFR, anti-pAKT, anti-total AKT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Serum-starve the cells for several hours to reduce basal signaling. Pre-treat one set of cells with Gefitinib for 1-2 hours. Then, stimulate the cells (with and without Gefitinib) with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation. Include an untreated control.

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-pEGFR) overnight at 4°C.[17][19]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again and apply a chemiluminescent substrate. Capture the signal using an imaging system.

-

Stripping and Re-probing: To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane can be "stripped" of the antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total EGFR).[20]

Signaling Pathway Diagram: EGFR Inhibition by Gefitinib

Caption: Gefitinib inhibits EGFR phosphorylation, blocking downstream signaling.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Gefitinib - Wikipedia [en.wikipedia.org]

- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. In vitro kinase assay [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. EGFR interactive pathway | Abcam [abcam.com]

- 16. ClinPGx [clinpgx.org]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

The Therapeutic Potential of Berberine: A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Effects and Molecular Mechanisms of the Isoquinoline Alkaloid Berberine.

Berberine, a natural isoquinoline alkaloid extracted from various plants such as those from the Berberis genus, has a long history in traditional medicine.[1][2] Modern scientific investigation has identified it as a multi-target compound with a broad spectrum of therapeutic applications, including in metabolic diseases, cancer, and inflammatory conditions.[1][3] This technical guide provides a comprehensive overview of the current research on Berberine, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used to elucidate its effects.

Key Therapeutic Applications and Mechanisms of Action

Berberine's therapeutic versatility stems from its ability to modulate several key cellular signaling pathways. Its most well-documented effects are in the realms of metabolic regulation, anticancer activity, and anti-inflammatory responses.

Metabolic Regulation: Berberine has demonstrated significant potential in the management of type 2 diabetes and hyperlipidemia.[4] A primary mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5] AMPK activation by Berberine enhances glucose uptake in cells, improves insulin sensitivity, and stimulates fatty acid oxidation.[5] Additionally, Berberine has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for insulin signaling.[6]

Anticancer Effects: In oncology research, Berberine has been shown to inhibit the proliferation of a wide range of cancer cells, induce apoptosis (programmed cell death), and trigger cell cycle arrest.[6] These effects are mediated through its influence on multiple oncogenic signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[6] Furthermore, Berberine can suppress the transcription factor NF-κB, which plays a critical role in inflammation-driven cancers.[7]

Anti-inflammatory Properties: Berberine exhibits potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7] It has been shown to suppress the nuclear translocation of the p65 subunit of NF-κB and inhibit the degradation of its inhibitor, IκBα.[7][8] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]

Quantitative Data on Berberine's Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies on Berberine, providing insights into its potency and therapeutic effects.

Table 1: Preclinical Anticancer Activity of Berberine (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment (hours) |

| Breast Cancer | |||

| T47D | Breast Carcinoma | 25 | 48 |

| MCF-7 | Breast Adenocarcinoma | 15 - 25 | 48 - 72 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 50 | 72 |

| Lung Cancer | |||

| A549 | Non-Small Cell Lung Cancer | 139.4 | 24 |

| Cervical Cancer | |||

| HeLa | Cervical Adenocarcinoma | 159.5 | 24 |

| Liver Cancer | |||

| HepG2 | Hepatocellular Carcinoma | 3587.9 | 24 |

| Colon Cancer | |||

| HT29 | Colorectal Adenocarcinoma | 52.37 | 48 |

| SW480 | Colorectal Adenocarcinoma | 3.436 | Not Specified |

| Oral Cancer | |||

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 | 48 |

| Nasopharyngeal Cancer | |||

| CNE2 | Nasopharyngeal Carcinoma | 249.18 | 48 |

Table 2: Effects of Berberine on Metabolic Parameters in Clinical Trials

| Parameter | Study Population | Berberine Dosage | Duration | Outcome |

| Glycemic Control | ||||

| Fasting Blood Glucose | Type 2 Diabetes | 1.0 g/day | 3 months | Reduced by 20%[4] |

| HbA1c | Type 2 Diabetes | 1.0 g/day | 3 months | Reduced by 12%[4] |

| Lipid Profile | ||||

| Total Cholesterol | Hypercholesterolemia | 1.0 g/day | 3 months | Significant reduction |

| LDL-C | Hypercholesterolemia | 1.0 g/day | 3 months | Significant reduction |

| Triglycerides | Hypercholesterolemia | 1.0 g/day | 3 months | Significant reduction |

| Body Weight | ||||

| Body Weight | Obese Individuals | 1.5 g/day | 12 weeks | Average reduction of 5 pounds |

| Body Fat | Obese Individuals | 1.5 g/day | 12 weeks | Reduced by 3.6% |

Key Experimental Protocols

This section details the methodologies for two fundamental assays used to evaluate the therapeutic effects of Berberine.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.[11]

-

Compound Treatment: Treat the cells with various concentrations of Berberine (and appropriate vehicle controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: After incubation with MTT, add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 500 and 600 nm.[10] The intensity of the color is directly proportional to the number of viable cells.

Protein Expression and Activation Analysis: Western Blotting for AMPK Activation

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their expression levels and activation states (e.g., phosphorylation).[12]

Protocol:

-

Cell Lysis: After treating cells with Berberine for the desired time, wash them with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12][13]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.[13]

-

SDS-PAGE: Denature the protein samples by heating them in a loading buffer and then separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., anti-phospho-AMPK and anti-total-AMPK) overnight at 4°C.[13]

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[13]

Visualizing Berberine's Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Berberine and a typical experimental workflow for its preclinical evaluation.

References

- 1. Recent studies on berberine and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Berberine and Its Study as an Antidiabetic Compound [mdpi.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways [mdpi.com]

- 7. Berberine Targets AP-2/hTERT, NF-κB/COX-2, HIF-1α/VEGF and Cytochrome-c/Caspase Signaling to Suppress Human Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective effects of berberine in preclinical models of ischemic stroke: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Berberine activates AMPK to suppress proteolytic processing, nuclear translocation and target DNA binding of SREBP-1c in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Rapamycin in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the macrolide compound Rapamycin, focusing on its mechanism of action within the mTOR signaling pathway, quantitative data on its effects, and detailed experimental protocols for its study.

Introduction to Rapamycin

Rapamycin, also known as Sirolimus, is a natural macrolide produced by the bacterium Streptomyces hygroscopicus.[1] Initially identified for its potent antifungal properties, it was later characterized as a powerful immunosuppressant and antiproliferative agent.[1][2] These effects stem from its highly specific inhibition of a central cellular signaling regulator known as the mechanistic Target of Rapamycin (mTOR).[3][4] The mTOR pathway is a critical integrator of intracellular and extracellular signals, governing fundamental cellular processes such as growth, proliferation, metabolism, and survival.[5][6] Dysregulation of this pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making Rapamycin and its analogs (rapalogs) subjects of intense research and clinical development.[4][5]

Mechanism of Action: Rapamycin and the mTOR Signaling Pathway

Rapamycin exerts its inhibitory effects through an allosteric mechanism.[1] It first forms a complex with the intracellular immunophilin receptor, FK506-binding protein-12 (FKBP12).[1][7] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR kinase, leading to the inhibition of one of its two distinct complexes: mTOR Complex 1 (mTORC1).[1][3]

mTOR Complexes: mTORC1 and mTORC2

The mTOR kinase is the core component of two multi-protein complexes with different compositions and functions:[3][5]

-

mTORC1: Composed of mTOR, Raptor (regulatory-associated protein of mTOR), mLST8, PRAS40, and DEPTOR.[5][8] It is sensitive to nutrients, growth factors, and energy levels.[8][9] mTORC1 is acutely inhibited by Rapamycin.[8][10]

-

mTORC2: Composed of mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSIN1, mLST8, and DEPTOR.[5] It is primarily activated by growth factors and is generally considered insensitive to acute Rapamycin treatment, although chronic exposure can inhibit its function in some cell types.[10][11]

Downstream Effects of mTORC1 Inhibition by Rapamycin

By inhibiting mTORC1, the Rapamycin-FKBP12 complex blocks the phosphorylation of key downstream substrates, disrupting major cellular anabolic processes:[1][9]

-

Inhibition of Protein Synthesis: mTORC1 phosphorylates and activates S6 Kinase 1 (S6K1) and inactivates the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][9] Inhibition by Rapamycin leads to the dephosphorylation of S6K1 and allows 4E-BP1 to bind and sequester the translation initiation factor eIF4E. The net result is a reduction in cap-dependent translation and ribosome biogenesis, thereby slowing cell growth and proliferation.[2][7]

-

Induction of Autophagy: Under normal conditions, mTORC1 phosphorylates and inhibits the ULK1/Atg13/FIP200 complex, a key initiator of autophagy.[6] Rapamycin-mediated inhibition of mTORC1 relieves this suppression, leading to the induction of autophagy, a catabolic process for recycling cellular components.[6][7]

-

Metabolic Regulation: mTORC1 promotes anabolic processes like lipid and nucleotide synthesis and glycolysis.[6][10] Inhibition by Rapamycin can shift cellular metabolism away from growth and towards a more catabolic state.

The following diagram illustrates the core mechanism of Rapamycin action on the mTORC1 pathway.

Caption: Rapamycin's mechanism of action on the mTORC1 signaling pathway.

Quantitative Data Presentation

The inhibitory potency of Rapamycin is cell-type dependent. The following tables summarize key quantitative data regarding its activity.

Table 1: In Vitro Inhibitory Concentrations (IC50) of Rapamycin

| Cell Line | Target/Process | IC50 Value | Comments |

|---|---|---|---|

| HEK293 | mTOR Activity | ~0.1 nM | Potent inhibition of endogenous mTOR.[12] |

| T98G (Glioblastoma) | Cell Viability | 2 nM | Measured after 72 hours of exposure.[12] |

| U87-MG (Glioblastoma) | Cell Viability | 1 µM | Measured after 72 hours of exposure.[12] |

| MCF7 (Breast Cancer) | S6 Kinase Phosphorylation | 0.5 nM | Demonstrates high sensitivity of the direct downstream target.[13] |

| MCF7 (Breast Cancer) | Cell Proliferation | 20 nM | Higher concentration needed to affect overall proliferation.[13] |

| IL-2 Stimulated T-cells | S6K Activation | 0.05 nM | Extremely high sensitivity in immune cells.[14] |

Table 2: Differential Inhibition of mTORC1 vs. mTORC2

| Target | Rapamycin Concentration Range | Effect | Reference |

|---|---|---|---|

| mTORC1 (S6K Phosphorylation) | 0.5 - 100 nM | Acute and potent inhibition. | [13] |

| mTORC2 (Akt Ser473 Phosphorylation) | 0.2 - 20 µM | Inhibition often requires higher concentrations and/or chronic exposure. |[13] |

Experimental Protocols

Studying the effects of Rapamycin on the mTOR pathway typically involves assays to measure the phosphorylation state of key downstream targets or the kinase activity of the mTORC1 complex itself.

Protocol: Western Blot for Phospho-p70S6K (Thr389)

This protocol is used to assess mTORC1 activity by measuring the phosphorylation of its direct substrate, S6K1, at the critical threonine 389 residue.

1. Cell Lysis and Protein Quantification: a. Treat cells with desired concentrations of Rapamycin for a specified time. b. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine protein concentration using a BCA assay.

2. SDS-PAGE and Electrotransfer: a. To a sample containing 20-50 µg of protein, add an equal volume of 2x Laemmli sample buffer.[15] b. Denature proteins by heating at 95-100°C for 5 minutes.[15] c. Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis. d. Transfer proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting: a. Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[15] b. Incubate the membrane with primary antibody against phospho-p70S6K (Thr389) (e.g., from Cell Signaling Technology, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[16][17] c. Wash the membrane three times for 5 minutes each with TBST.[15] d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane again three times for 5 minutes each with TBST.

4. Detection and Analysis: a. Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[15] b. Capture the chemiluminescent signal using a digital imager or X-ray film. c. To normalize, strip the membrane and re-probe with an antibody for total p70S6K or a loading control like β-actin.[16][17] d. Quantify band intensity using software like ImageJ.[18]

Caption: A typical workflow for Western Blot analysis of p-p70S6K.

Protocol: In Vitro mTORC1 Kinase Assay

This assay directly measures the phosphotransferase activity of mTORC1 isolated from cells.[19][20]

1. Immunoprecipitation of mTORC1: a. Lyse cells (e.g., HEK293E) using a CHAPS-based buffer to preserve the integrity of the mTORC1 complex.[19][21] b. Incubate the clarified lysate with an anti-Raptor antibody conjugated to protein A/G beads for 2-4 hours at 4°C to immunopurify mTORC1. c. Wash the immunoprecipitates multiple times with lysis buffer and finally with a kinase assay wash buffer.[22]

2. Kinase Reaction: a. Resuspend the mTORC1-bound beads in a kinase assay buffer. b. For inhibition studies, pre-incubate the beads with the Rapamycin-FKBP12 complex on ice for 20 minutes.[23] c. Add the purified substrate (e.g., recombinant GST-4E-BP1, 150 ng) and ATP (to a final concentration of 500 µM) to start the reaction.[23] d. For maximal activity, GTP-loaded Rheb protein can be added.[22][23] e. Incubate the reaction at 30°C for 30-60 minutes with shaking.[23]

3. Reaction Termination and Analysis: a. Stop the reaction by adding 4x SDS-PAGE sample buffer and boiling for 5 minutes.[23] b. Analyze the phosphorylation of the substrate (e.g., phospho-4E-BP1 at Thr37/46) by Western blot as described in the previous protocol.[22]

Caption: Workflow for an in vitro mTORC1 kinase assay.

Conclusion

Rapamycin is an invaluable tool for dissecting the complexities of the mTOR signaling pathway. Its high specificity for mTORC1 has enabled researchers to delineate the vast network of cellular processes controlled by this central regulator. Understanding its precise mechanism, quantitative effects, and the experimental methods used to study it is crucial for professionals in basic research and for the development of next-generation mTOR inhibitors for therapeutic use.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 9. novapublishers.com [novapublishers.com]

- 10. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chronic inhibition of mTOR by rapamycin modulates cognitive and non-cognitive components of behavior throughout lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 20. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 21. doaj.org [doaj.org]

- 22. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

An In-depth Technical Guide to the Safety and Toxicity Profile of GDC-0084 (Paxalisib)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GDC-0084, also known as paxalisib, is a potent, orally bioavailable, brain-penetrant small molecule inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Developed to cross the blood-brain barrier, its primary therapeutic target is aggressive brain cancers such as glioblastoma (GBM). The safety and toxicity profile of GDC-0084 has been evaluated in a series of preclinical studies and multiple clinical trials. This guide provides a comprehensive overview of the publicly available safety and toxicity data, details the methodologies of key toxicological assessments, and visualizes relevant biological pathways and experimental workflows. The observed adverse events are generally consistent with the established class effects of PI3K/mTOR inhibitors.

Non-Clinical Safety and Toxicology

While detailed reports of Good Laboratory Practice (GLP) toxicology studies are often proprietary, available data from preclinical assessments indicate a manageable safety profile for GDC-0084.

General Toxicology

In vivo studies in animal models have been conducted to assess the general toxicity of GDC-0084. In a subcutaneous U87 glioblastoma xenograft mouse model, GDC-0084 was well tolerated at doses up to 17.9 mg/kg daily for the duration of the study[1]. Another study in a breast cancer brain metastasis xenograft mouse model also reported that GDC-0084 was well tolerated over a 28-day treatment period with no adverse toxicities observed[2]. An investor presentation for Kazia Therapeutics, the current developer of paxalisib, mentioned favorable preclinical toxicology with limited evidence of toxicity in one-month GLP studies[3].

Table 1: Summary of Preclinical General Toxicology Findings for GDC-0084

| Species | Study Type | Dose Levels | Key Findings | Reference |

| Mouse | Efficacy and safety in U87 xenograft model | Up to 17.9 mg/kg/day | All doses were well tolerated for the duration of the study. | [1] |

| Mouse | Efficacy and safety in breast cancer brain metastasis xenograft model | Not specified | Well tolerated over a 28-day treatment period with no adverse toxicities observed. | [2] |

| Not Specified | GLP Studies (1-month) | Not specified | Limited evidence of toxicity. | [3] |

Note: Detailed quantitative data such as No-Observed-Adverse-Effect-Level (NOAEL) from these studies are not publicly available.

Genotoxicity

A standard battery of genotoxicity tests is required for regulatory submission to assess the potential of a compound to cause genetic mutations or chromosomal damage. While the specific results for GDC-0084 are not publicly available, the likely conducted assays include the Ames test and an in vivo micronucleus assay.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of studies, as recommended by the International Council for Harmonisation (ICH) S7A guidelines, evaluates effects on the cardiovascular, respiratory, and central nervous systems[4][5][6][7]. Although specific data for GDC-0084 is not available, a Phase I clinical trial did report dose-limiting toxicities of grade 2 bradycardia and grade 3 myocardial ischemia in one patient at the 15 mg dose, suggesting a potential for cardiovascular effects that would be closely monitored[8].

Clinical Safety and Tolerability

The clinical safety of GDC-0084 has been evaluated in Phase I and Phase II studies in patients with recurrent high-grade gliomas and newly diagnosed glioblastoma.

Dose-Limiting Toxicities and Maximum Tolerated Dose

In a first-in-human Phase I study (NCT01547546) involving 47 patients with recurrent high-grade glioma, the Maximum Tolerated Dose (MTD) was determined to be 45 mg once daily[8][9]. Dose-limiting toxicities (DLTs) observed during this study included:

-

One case of grade 2 bradycardia and grade 3 myocardial ischemia at 15 mg.

-

One case of grade 3 stomatitis at 45 mg.

A subsequent Phase II study (NCT03522298) in patients with newly diagnosed GBM with unmethylated MGMT promotor status established a higher MTD of 60 mg once daily. In this study, the DLTs were hyperglycemia and oral mucositis[10].

Adverse Events

Across clinical trials, GDC-0084 has demonstrated a safety profile consistent with the PI3K/mTOR inhibitor class[8][9][11]. The most frequently reported treatment-related adverse events are summarized in the table below.

Table 2: Summary of Treatment-Related Adverse Events (All Grades) in the Phase I Study of GDC-0084 (N=47)

| Adverse Event | Frequency (%) |

| Fatigue | 38% |

| Hyperglycemia | 36% |

| Nausea | 34% |

| Hypertriglyceridemia | 28% |

| Rash | 26% |

| Hypophosphatemia | 21% |

| Decreased appetite | 21% |

| Diarrhea | 19% |

| Stomatitis | 17% |

Data compiled from Wen et al., 2016 ASCO Annual Meeting abstract.[9]

Of note, in the Phase II study, no evidence of pneumonitis, cardiac toxicity, GI perforation, infection, or significant hepatotoxicity was observed[12].

Signaling Pathway

GDC-0084 exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in glioblastoma and other cancers, leading to increased cell proliferation, survival, and growth[13].

Caption: GDC-0084 inhibits the PI3K/mTOR signaling pathway.

Experimental Protocols and Workflows

Preclinical Genotoxicity Assessment Workflow

The following diagram illustrates a typical workflow for in vitro and in vivo genotoxicity testing based on OECD guidelines, which would be applicable to the assessment of GDC-0084.

Caption: A standard workflow for preclinical genotoxicity testing.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471) This assay is used to detect point mutations. The protocol generally involves:

-

Strains: Utilizing multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively[14][15][16][17][18].

-

Metabolic Activation: Exposing the bacterial strains to GDC-0084 at various concentrations, both with and without a mammalian metabolic activation system (S9 mix) to mimic in vivo metabolism[16][17][18].

-

Plating and Incubation: Plating the treated bacteria on a minimal agar medium lacking the required amino acid.

-

Scoring: Counting the number of revertant colonies that have regained the ability to synthesize the amino acid. A significant, dose-dependent increase in revertant colonies compared to the control indicates a mutagenic potential[17].

Mammalian Erythrocyte Micronucleus Test (OECD 474) This in vivo assay detects damage to chromosomes or the mitotic apparatus. The protocol generally involves:

-

Animal Model: Typically performed in rodents (mice or rats)[19][20][21][22][23].

-

Dosing: Administering GDC-0084 to the animals, usually via the intended clinical route (oral), at multiple dose levels, including a maximum tolerated dose[20].

-

Sample Collection: Collecting bone marrow or peripheral blood at appropriate time points after treatment[20].

-

Analysis: Staining the collected cells and analyzing immature erythrocytes (polychromatic erythrocytes) for the presence of micronuclei under a microscope or by flow cytometry. An increase in the frequency of micronucleated cells in treated animals indicates genotoxicity[19][20].

Clinical Trial Safety Evaluation Workflow

The clinical safety of GDC-0084 was primarily established through a "3+3" dose-escalation study design in the initial Phase I trial.

Caption: A "3+3" dose-escalation clinical trial design workflow.

This design involves:

-

Cohort Enrollment: A small cohort of 3 patients is enrolled at a starting dose[24].

-

DLT Assessment: These patients are monitored for a specific period (usually the first cycle of treatment) for the occurrence of dose-limiting toxicities[24].

-

Decision Point:

-

If no DLTs are observed, the dose is escalated for the next cohort of 3 patients.

-

If one of the three patients experiences a DLT, the cohort is expanded to 6 patients at the same dose level.

-

If two or more patients in a cohort of 3 to 6 experience DLTs, the MTD is considered to have been exceeded, and the next lower dose level is declared the MTD[24].

-

-

Expansion: Once the MTD is established, an expansion cohort of more patients is enrolled at that dose to further evaluate safety, pharmacokinetics, and preliminary efficacy[24][25].

Conclusion

The safety and toxicity profile of GDC-0084 (paxalisib) has been characterized through non-clinical and clinical investigations. The compound is generally well-tolerated at therapeutic doses, with a predictable and manageable set of adverse events that are characteristic of the PI3K/mTOR inhibitor class. The most common toxicities include stomatitis, rash, and hyperglycemia. Dose-limiting toxicities have been identified, and an MTD has been established for different patient populations. The available data support the continued clinical development of GDC-0084 for the treatment of aggressive brain cancers, with careful monitoring and management of its known side effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The dual PI3K/mTOR-pathway inhibitor GDC-0084 achieves antitumor activity in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kaziatherapeutics.com [kaziatherapeutics.com]

- 4. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

- 7. database.ich.org [database.ich.org]

- 8. First-in-Human Phase I Study to Evaluate the Brain-Penetrant PI3K/mTOR Inhibitor GDC-0084 in Patients with Progressive or Recurrent High-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. CTNI-44. INTERIM RESULTS OF PHASE 2 STUDY TO EVALUATE PI3K/mTOR INHIBITOR PAXALISIB (GDC-0084) GIVEN TO NEWLY DIAGNOSED GLIOBLASTOMA PATIENTS WITH UNMETHYLATED O6-METHYLGUANINE-METHYLTRANSFERASE PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kaziatherapeutics.com [kaziatherapeutics.com]

- 13. P05.06 Phase 2 study to evaluate the safety, pharmacokinetics and clinical activity of PI3K/mTOR inhibitor GDC-0084 given to glioblastoma (GBM) patients with unmethylated O6-methylguanine-methyltransferase (MGMT) promoter status - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nib.si [nib.si]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 18. enamine.net [enamine.net]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. nucro-technics.com [nucro-technics.com]

- 21. Test No. 474: Mammalian Erythrocyte Micronucleus Test | OECD [oecd.org]

- 22. oecd.org [oecd.org]

- 23. inotiv.com [inotiv.com]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. kaziatherapeutics.com [kaziatherapeutics.com]

[Compound Name] for basic science research

An In-depth Technical Guide to AZD4547 for Basic Science Research

Introduction

AZD4547 is a potent and selective, orally bioavailable small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Specifically, it shows high potency for FGFR1, 2, and 3, which are key drivers in various cellular processes, including proliferation, differentiation, and angiogenesis.[2][3] Genomic alterations such as gene amplification, activating mutations, and fusions in FGFR genes can lead to aberrant signaling, which is implicated in the tumorigenesis and progression of numerous cancers.[4] The targeted inhibition of this pathway by AZD4547 has made it a valuable tool in basic science research and a candidate for clinical investigation in cancers with deregulated FGFR signaling.[1][4] This guide provides a comprehensive overview of AZD4547, its mechanism of action, quantitative data, and detailed experimental protocols for its use in a research setting.

Mechanism of Action

AZD4547 functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFR1, 2, and 3.[5] This action prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected by FGFR activation include the Ras/MAPK pathway, which regulates cell proliferation, and the PI3K/AKT pathway, crucial for cell survival.[6][7] Additionally, FGFR signaling can activate the PLCγ pathway. By inhibiting the initial phosphorylation event, AZD4547 effectively attenuates these downstream signals, leading to decreased cell proliferation and increased apoptosis in FGFR-dependent cancer cells.[2][8][9] While highly selective for FGFR1-3, AZD4547 shows significantly lower potency against FGFR4 and other kinases like VEGFR2 (KDR).[3][4][10]

Quantitative Data

The following tables summarize the inhibitory activity of AZD4547 from in vitro kinase assays, cellular proliferation assays, and in vivo efficacy studies.

Table 1: In Vitro Kinase Inhibitory Activity of AZD4547

| Kinase Target | IC50 (nM) | Source(s) |

| FGFR1 | 0.2 | [3][4] |

| FGFR2 | 2.5 | [3][4] |

| FGFR3 | 1.8 | [3][4] |

| FGFR4 | 165 | [3][4] |

| VEGFR2 (KDR) | 24 | [3] |

| RIPK1 | 12 | [11] |

| TRKA | 8.8 - 18.7 | [12] |

| TRKB | 7.6 - 22.6 | [12] |

| TRKC | 1.0 - 2.9 | [12] |

Table 2: In Vitro Cellular Antiproliferative Activity of AZD4547

| Cell Line | Cancer Type | FGFR Status | GI50 / IC50 (nM) | Source(s) |

| KMS-11 | Multiple Myeloma | FGFR3 Fusion | 281 | [3] |

| SUM-527PE | Breast Cancer | FGFR1 Amplification | 18 | [3] |

| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 3 - 111 | [13][14] |

| DMS114 | Lung Cancer | FGFR1 Amplification | 3 - 111 | [13][14] |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | ~100-200 | [15] |

| RT-112 | Bladder Cancer | FGFR3 Expression | 100-200 | [12] |

| KM12(Luc) | Colon Cancer | TPM3-NTRK1 Fusion | 49.7 - 100 | [12] |

Table 3: In Vivo Antitumor Efficacy of AZD4547 in Xenograft Models

| Xenograft Model | Cancer Type | FGFR Status | Dosage | Antitumor Effect | Source(s) |

| KMS-11 | Multiple Myeloma | FGFR3 Fusion | 12.5 mg/kg, oral, daily | Dose-dependent growth inhibition | [5] |

| NCI-H716 | Colorectal Cancer | High FGFR1/2 Expression | Not specified | Growth inhibition | [9] |

| LG120 | Squamous NSCLC (PDTX) | FGFR1 Amplification | 12.5 mg/kg, oral, daily | Tumor stasis/regression | [13][14] |

| A2780 | Ovarian Cancer | Drug-sensitive | 25 mg/kg, oral, daily | Decreased tumor weight | [16] |

| SKOV3ip1 | Ovarian Cancer | Drug-sensitive | 25 mg/kg, oral, daily | Decreased tumor weight | [16] |

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of AZD4547 against a specific FGFR kinase using a radiometric assay with [γ-³²P]ATP.

-

Reagent Preparation :

-

Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35.

-

Enzyme Solution: Prepare recombinant human FGFR1 kinase in kinase buffer to a final concentration of 5-10 nM.

-

Substrate Solution: Prepare a synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer to a final concentration of 0.2 mg/mL.

-

ATP Solution: Prepare ATP in kinase buffer. For IC50 determination, use a concentration equal to the Km of the kinase for ATP. Add [γ-³²P]ATP to a specific activity of approximately 500 cpm/pmol.

-

AZD4547 Stock: Prepare a 10 mM stock solution in DMSO and create serial dilutions in kinase buffer.

-

Stop Solution: 3% Phosphoric acid.

-

-

Assay Procedure :

-

Add 5 µL of each AZD4547 dilution to the wells of a 96-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 20 µL of the Enzyme Solution to each well except the "no enzyme" control.

-

Add 20 µL of the Substrate/ATP/[γ-³²P]ATP mixture to all wells to initiate the reaction.

-

Incubate the plate at 30°C for 20-40 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

-

Detection and Analysis :

-

Transfer 25 µL from each well onto a phosphocellulose filter mat.

-

Wash the filter mat three times for 5 minutes each with 0.75% phosphoric acid and once with acetone.

-

Allow the mat to air dry and measure the radioactivity in each spot using a scintillation counter.

-

Calculate the percentage of inhibition for each AZD4547 concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the log of the AZD4547 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Cell Viability/Proliferation Assay (MTT-based)

This protocol describes how to measure the effect of AZD4547 on the viability and proliferation of cancer cell lines.[17][18]

-

Cell Plating :

-

Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

-

Compound Treatment :

-

Prepare serial dilutions of AZD4547 in complete growth medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted AZD4547 solutions. Include wells with vehicle (DMSO) control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation :

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.[19]

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement :

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[18]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis :

-

Subtract the average absorbance of background wells (media only) from all other readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percent viability against the log of the AZD4547 concentration and determine the GI50/IC50 value using non-linear regression.

-

Protocol 3: Western Blot Analysis for FGFR Pathway Inhibition

This protocol is for assessing the phosphorylation status of FGFR and its downstream effectors (e.g., FRS2, ERK, AKT) following AZD4547 treatment.[2][20]

-

Cell Culture and Lysis :

-

Plate cells in 6-well plates and grow until they reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours if assessing ligand-stimulated phosphorylation.

-

Treat cells with various concentrations of AZD4547 for a specified time (e.g., 1-4 hours). Include a vehicle control.

-

If applicable, stimulate the cells with a ligand (e.g., FGF2) for 10-15 minutes before harvesting.

-

Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification and Sample Preparation :

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer :

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting :

-